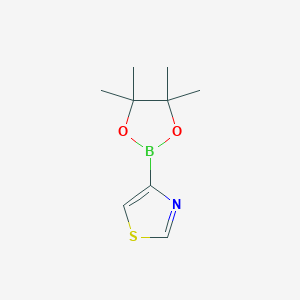
4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)tiazol
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a useful research compound. Its molecular formula is C9H14BNO2S and its molecular weight is 211.09 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de Síntesis Orgánica
Los compuestos de éster de pinacol de ácido borónico, como el que se menciona, son intermedios de reacción significativos. Tienen muchas aplicaciones en reacciones de acoplamiento carbono-carbono y heteroacoplamiento de carbono .
Tratamiento del Cáncer
Debido a su estructura única, estos compuestos tienen una buena actividad biológica y efectos farmacológicos. Han sido ampliamente utilizados en la terapia de captura de neutrones de boro y polímeros de transporte de fármacos de control de retroalimentación en el tratamiento del cáncer .
Reacción de Suzuki
El ácido arimborónico es económico y fácil de obtener, y es estable al agua y al aire. Es uno de los nucleófilos importantes en la reacción de Suzuki y tiene una amplia gama de aplicaciones .
Fármacos que Contienen Flúor
La fuerte electronegatividad de los átomos de flúor aumenta la afinidad al carbono, por lo tanto, los fármacos que contienen flúor tienen las ventajas de una alta actividad biológica, una fuerte estabilidad y resistencia a los fármacos .
Anestésicos Locales Amida
Los anestésicos locales amida se utilizan ampliamente en la cirugía clínica del cáncer. Los estudios in vivo y los datos clínicos muestran que el uso de anestésicos locales amida puede ser bueno para el tratamiento del cáncer y tiene una buena perspectiva de aplicación .
Síntesis de Nuevos Copolímeros
Se emplea en la síntesis, propiedades ópticas y electroquímicas de nuevos copolímeros basados en unidades de benzotiadiazol y areno ricas en electrones .
Productos Químicos de Laboratorio
Este compuesto se utiliza como producto químico de laboratorio .
8. Uso de Productos Alimenticios, Farmacéuticos, Plaguicidas o Biocidas También se utiliza en el uso de productos alimenticios, farmacéuticos, plaguicidas o biocidas .
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The interaction of boronic acids and their derivatives with biological targets can lead to changes in cellular function, potentially resulting in therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of boronic acids and their derivatives .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-14-6-11-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHVEWBGPBCWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670303 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083180-00-0 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499834.png)







![Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1499849.png)

![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499853.png)

